molecular formula C13H10FN3OS2 B2515111 1-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one CAS No. 862976-16-7

1-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one

カタログ番号: B2515111
CAS番号: 862976-16-7
分子量: 307.36
InChIキー: AZADNRHRHIYHGB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one features a hybrid heterocyclic scaffold comprising:

  • A 6-fluoro-1,3-benzothiazole moiety linked via an amino group to
  • A 4-methyl-1,3-thiazole ring with an acetyl substituent at position 3.

This structure combines electron-withdrawing (fluoro) and electron-donating (methyl) groups, which may enhance binding to biological targets while modulating pharmacokinetic properties.

特性

IUPAC Name

1-[2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3OS2/c1-6-11(7(2)18)20-12(15-6)17-13-16-9-4-3-8(14)5-10(9)19-13/h3-5H,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZADNRHRHIYHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=NC3=C(S2)C=C(C=C3)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one typically involves the condensation of 6-fluoro-2-aminobenzothiazole with a thiazole derivative under amide coupling conditions. One common method utilizes 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) in the presence of N,N-diisopropylethylamine (DIEA) in dichloroethane (DCE) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times . These methods are advantageous for their efficiency and scalability.

化学反応の分析

Types of Reactions

1-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzothiazole and thiazole derivatives, which can be further utilized in medicinal chemistry .

科学的研究の応用

1-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one has several scientific research applications:

作用機序

The mechanism of action of this compound involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of essential cellular processes. The molecular targets include enzymes involved in cell wall synthesis and DNA replication .

類似化合物との比較

Structural Analogues

1-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone
  • Key Difference : Methoxy (-OCH₃) replaces fluorine at position 6 of the benzothiazole.
  • Impact : Methoxy is electron-donating, reducing electrophilicity compared to fluorine. This may decrease binding affinity to targets requiring strong dipole interactions. However, it could improve metabolic stability due to reduced susceptibility to oxidative degradation .
1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone
  • Key Difference : Trifluoromethyl (-CF₃) substituent on the phenyl ring.
  • However, increased molecular weight may reduce solubility compared to the fluoro-substituted compound .
1-(2-Cyclopropylamino-4-methyl-thiazol-5-yl)-ethanone
  • Key Difference: Cyclopropylamino group replaces the benzothiazole-linked amino group.
  • Impact : The cyclopropyl group introduces rigidity, possibly restricting conformational flexibility and reducing binding to larger active sites. Simplicity of this structure may favor synthetic accessibility but limit pharmacological scope .
(2E)-1-[2-(Ethylamino)-4-methyl-1,3-thiazol-5-yl]-3-(3-bromophenyl)prop-2-en-1-one
  • Key Difference: Propenone side chain with bromophenyl substitution.
  • Impact : The α,β-unsaturated ketone enables Michael addition reactions, enhancing covalent binding to cysteine residues in enzymes like DNA gyrase. Bromine’s bulky size may sterically hinder interactions but improve halogen bonding .
Table 1: Inhibitory Activity Against DNA Gyrase B (IC₅₀)
Compound Substituents IC₅₀ (µM)
Target Compound 6-F, 4-Me, 5-acetyl Pending
(2E)-3-(3-Bromophenyl) Derivative 3-Br, 4-Me, ethylamino 57.1
(2E)-3-(4-Fluorophenyl) Derivative 4-F, 4-Me, ethylamino 51.7
5-Acetyl-2-amino-4-methylthiazole None (simpler scaffold) >100

Key Observations :

  • Halogen Substitution : Bromine (57.1 µM) > Fluorine (51.7 µM) in enhancing activity due to stronger halogen bonding .
  • Benzothiazole vs. Simple Thiazole : The benzothiazole moiety in the target compound likely improves binding affinity compared to simpler thiazoles (IC₅₀ >100 µM) .
  • Acetyl Group : Critical for hydrogen bonding; removal reduces activity .

生物活性

The compound 1-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one is a member of the benzothiazole family, which has been studied for various biological activities including antimicrobial, anticancer, and enzyme inhibition properties. This article synthesizes current research findings related to its biological activity, providing a comprehensive overview supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C11H10FN3S2O\text{C}_{11}\text{H}_{10}\text{F}\text{N}_3\text{S}_2\text{O}

Structural Features

  • Benzothiazole moiety : Known for its diverse biological activities.
  • Fluorine substitution : Enhances lipophilicity and potentially alters biological interactions.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 1-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one have shown effectiveness against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
Compound CC. albicans64 µg/mL

Anticancer Activity

Several studies have highlighted the potential anticancer effects of benzothiazole derivatives. For example, compounds derived from similar scaffolds have been tested against various cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Compound DMDA-MB-231 (Breast)15
Compound EA549 (Lung)20
Compound FHeLa (Cervical)10

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression and inflammation. Notably, it has been found to inhibit the activity of transforming growth factor-beta (TGF-β) receptors.

Case Study: TGF-β Inhibition

A study demonstrated that a related compound exhibited an IC50 value of 5.5nM5.5\,\text{nM} against the ALK5 receptor, indicating strong inhibitory activity that could be beneficial in therapeutic applications targeting fibrotic diseases and cancers.

The biological activity of 1-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one is attributed to its ability to interact with various biological targets:

  • DNA Gyrase Inhibition : Similar compounds have shown activity against bacterial DNA gyrase, a validated target for antibacterial therapy.
  • Cell Signaling Modulation : The inhibition of TGF-β signaling pathways may lead to altered cellular responses in cancer and fibrosis.

Q & A

Q. What are the recommended synthetic routes for 1-{2-[(6-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl}ethan-1-one?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Prepare the 6-fluoro-1,3-benzothiazol-2-amine precursor via condensation of 2-hydrazinylbenzothiazole derivatives with appropriate ketones under reflux in methanol (analogous to methods in ).
  • Step 2 : React the benzothiazole amine with a 4-methyl-5-acetylthiazole intermediate. Use a coupling agent (e.g., DCC or EDC) in anhydrous DMF at 60–70°C to form the amino-thiazole linkage. Monitor progress via TLC (hexane:ethyl acetate, 3:1).
  • Step 3 : Purify the product via column chromatography (silica gel, gradient elution) and confirm purity through melting point analysis and HPLC (>95% purity).

Q. How can the purity and structure of this compound be verified experimentally?

  • Methodological Answer :
  • Purity : Use HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30; flow rate: 1 mL/min; UV detection at 254 nm).
  • Structural Confirmation :
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetyl group, N-H bend at ~1550 cm⁻¹ for the amine).
  • ¹H/¹³C NMR : Compare chemical shifts to analogous compounds. For example, the methyl group on the thiazole ring appears at δ 2.4–2.6 ppm, and the benzothiazole aromatic protons show splitting due to fluorine coupling (δ 7.1–8.2 ppm).
  • Elemental Analysis : Validate calculated vs. observed C, H, N, S content (deviation <0.4%).

Q. What biological activities are reported for structurally similar benzothiazole-thiazole derivatives?

  • Methodological Answer :
  • Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values typically 8–32 µg/mL).
  • Antitumor Potential : Evaluate cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa, MCF-7). IC₅₀ values for related compounds range from 10–50 µM.
  • Mechanistic Studies : Perform enzyme inhibition assays (e.g., COX-2, EGFR tyrosine kinase) to identify molecular targets.

Advanced Research Questions

Q. How can synthetic yield be optimized for the target compound?

  • Methodological Answer :
  • Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5) to enhance coupling efficiency (yield improvement: 15–20%).
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. PEG-400. PEG-400 reduces side reactions and improves solubility at 70–80°C.
  • Reaction Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation and adjust reaction time (typically 3–5 hours).

Q. How to resolve contradictions in NMR data for structural elucidation?

  • Methodological Answer :
  • Variable Temperature (VT) NMR : Resolve overlapping peaks by acquiring spectra at elevated temperatures (e.g., 50°C) to reduce rotational barriers.
  • 2D NMR Techniques : Use HSQC and HMBC to assign ambiguous signals. For example, HMBC correlations can confirm the acetyl group’s position on the thiazole.
  • Crystallography : If crystals are obtainable, perform X-ray diffraction (as in ) to resolve dihedral angles and hydrogen-bonding networks affecting chemical shifts.

Q. What computational strategies predict the binding affinity of this compound to biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., EGFR PDB: 1M17). Focus on key residues (e.g., Lys721, Thr830) and validate with MM-GBSA scoring.
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and hydrogen-bond occupancy (>30%).
  • QSAR Modeling : Develop models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structure with activity.

Q. How to design derivatives to improve pharmacokinetic properties?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the acetyl group with a trifluoroacetyl or ethyl ester to enhance metabolic stability.
  • Solubility Enhancement : Introduce hydrophilic groups (e.g., -SO₃H, -OH) at the 4-methyl position of the thiazole ring. Assess via shake-flask method (pH 7.4 buffer).
  • Pro-drug Strategies : Conjugate the amine group with a cleavable linker (e.g., carbamate) for targeted release in acidic tumor microenvironments.

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity data for similar compounds?

  • Methodological Answer :
  • Standardize Assay Conditions : Re-test compounds under uniform protocols (e.g., fixed cell lines, incubation time, and serum concentration).
  • SAR Analysis : Compare substituent effects (e.g., fluoro vs. chloro on benzothiazole) using dose-response curves to identify critical moieties.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., ChEMBL, PubChem) and apply statistical tools (ANOVA) to identify outliers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。